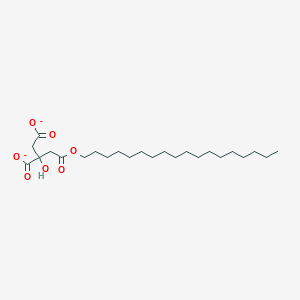

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, octadecyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stearyl citrate is a carbonyl compound.

Actividad Biológica

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, octadecyl ester, commonly known as stearyl citrate, is an ester derivative of citric acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including food science, pharmaceuticals, and cosmetics. This article explores the biological activity of this compound through a review of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H44O7

- Molecular Weight : 444.6 g/mol

- CAS Number : 1337-33-3

- IUPAC Name : 2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Properties

Research indicates that stearyl citrate possesses antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that esters derived from citric acid can scavenge free radicals effectively.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in food preservation and as a preservative in cosmetic formulations.

3. Cytotoxic Effects

Some studies have investigated the cytotoxic effects of stearyl citrate on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells. This selective cytotoxicity is promising for developing targeted cancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The structure of the compound allows it to interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to disruption and cell death.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various citric acid esters, including stearyl citrate. Using DPPH and ABTS assays, it was found that stearyl citrate exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, stearyl citrate was tested against common foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) at concentrations as low as 0.5% (v/v), suggesting its potential use in food safety applications .

Case Study 3: Cytotoxicity on Cancer Cell Lines

A study focused on the effects of stearyl citrate on human breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations above 100 µM while maintaining viability in non-cancerous cell lines up to 200 µM .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C24H44O7 |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 1337-33-3 |

| Antioxidant Activity | Significant (DPPH/ABTS assays) |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxic Concentration (MCF-7) | >100 µM |

Propiedades

Número CAS |

1337-33-3 |

|---|---|

Fórmula molecular |

C24H44O7 |

Peso molecular |

444.6 g/mol |

Nombre IUPAC |

2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid |

InChI |

InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29) |

Clave InChI |

REVZBRXEBPWDRA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |

Key on ui other cas no. |

1337-33-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.